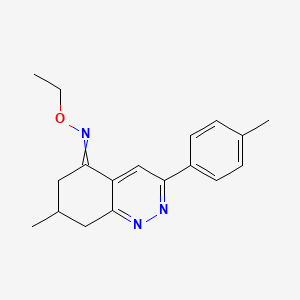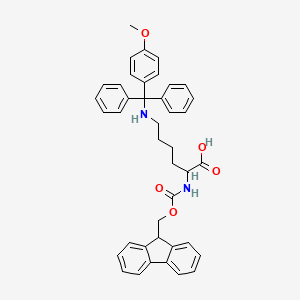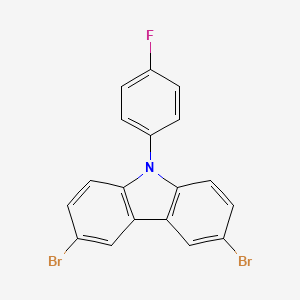
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole typically involves the bromination of 9-(4-fluorophenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Major Products:
Substitution: Various substituted carbazoles depending on the reagent used.
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
科学的研究の応用
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Materials Science: Employed in the creation of advanced materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting explosives and other hazardous substances due to its aggregation-induced emission properties.
作用機序
The mechanism of action of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is largely dependent on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
類似化合物との比較
- 3,6-Dibromo-9-phenylcarbazole
- 3,6-Dibromo-9-octylcarbazole
- 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Comparison: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to other similar compounds, it may exhibit enhanced stability, higher electron affinity, and improved performance in electronic applications .
特性
分子式 |
C18H10Br2FN |
|---|---|
分子量 |
419.1 g/mol |
IUPAC名 |
3,6-dibromo-9-(4-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H |
InChIキー |
HPYAVNYOKQBSPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


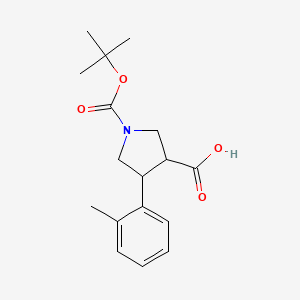
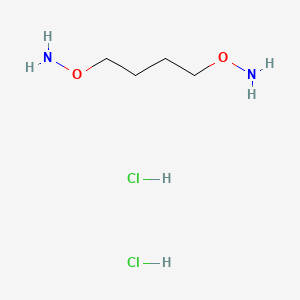
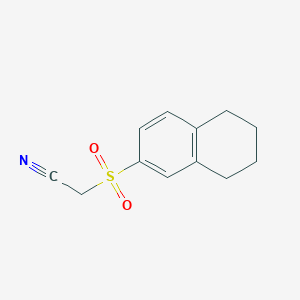
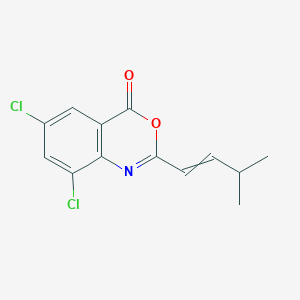

![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
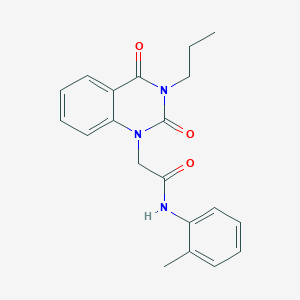
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
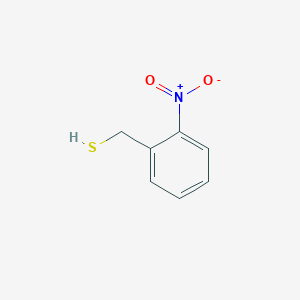
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)

![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
